molecular formula C22H24BrFN4O2 B3026042 N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine

N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine

Cat. No.: B3026042
M. Wt: 481.4 g/mol
InChI Key: UHTHHESEBZOYNR-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vandetanib-d6 is a deuterated form of vandetanib, a tyrosine kinase inhibitor used primarily in the treatment of medullary thyroid cancer. The deuterium atoms in vandetanib-d6 replace the hydrogen atoms, which can help in studying the pharmacokinetics and metabolic pathways of the drug .

Mechanism of Action

Target of Action

Vandetanib-d6, also known as N-(4-bromo-2-fluorophenyl)-6-(trideuteriomethoxy)-7-[[1-(trideuteriomethyl)piperidin-4-yl]methoxy]quinazolin-4-amine, is a potent inhibitor of multiple tyrosine kinases . Its primary targets include:

Mode of Action

Vandetanib-d6 acts by inhibiting the kinase activities of its targets, thereby blocking intracellular signaling pathways involved in tumor growth, progression, and angiogenesis . It is an ATP mimetic small molecule, meaning it competes with ATP for binding to the kinase domain of its targets .

Biochemical Pathways

The inhibition of VEGFR-2, EGFR, and RET by Vandetanib-d6 affects several biochemical pathways:

These disruptions to the signaling pathways result in the inhibition of tumor growth, progression, and angiogenesis .

Result of Action

The molecular and cellular effects of Vandetanib-d6’s action include a decrease in tumor cell proliferation and survival, as well as a reduction in tumor angiogenesis . This leads to a decrease in tumor growth and progression .

Biochemical Analysis

Biochemical Properties

Vandetanib-d6, like its parent compound Vandetanib, is known to inhibit key signaling pathways in cancer by inhibiting vascular endothelial growth factor receptor (VEGFR)-dependent tumor angiogenesis and epidermal growth factor receptor (EGFR)-dependent tumor cell growth and survival . It also inhibits RET (rearranged during transfection) tyrosine kinase activity .

Cellular Effects

Vandetanib-d6 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit VEGF and EGF-stimulated human umbilical vein endothelial cell proliferation in vitro .

Molecular Mechanism

The molecular mechanism of Vandetanib-d6 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts by targeting several cell receptors in combination, including those involved in RET, VEGFR2, and EGFR signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Vandetanib-d6 have been observed to change over time . It has been shown to significantly alleviate systemic inflammation and a range of airway pathological changes including hypersensitivity, hypersecretion and remodeling .

Dosage Effects in Animal Models

The effects of Vandetanib-d6 vary with different dosages in animal models . It has been shown to significantly reduce tumor volume, tumor proliferation, and tumor endothelial cell proliferation compared with control .

Metabolic Pathways

Vandetanib-d6 is involved in several metabolic pathways . Phase I metabolic pathways for Vandetanib-d6 were N-demethylation, N-oxide formation, α-carbonyl formation and α-hydroxylation . All phase I metabolic pathways happened in N-methyl piperidine of Vandetanib-d6 .

Transport and Distribution

Given its similarity to Vandetanib, it is likely to share similar transport and distribution characteristics .

Subcellular Localization

Given its role as a kinase inhibitor, it is likely to be found in the cytoplasm where it can interact with its target kinases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of vandetanib-d6 involves the incorporation of deuterium atoms into the vandetanib molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents during the synthesis process.

Industrial Production Methods: Industrial production of vandetanib-d6 typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Vandetanib-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Vandetanib-d6 is used extensively in scientific research, particularly in the following areas:

    Chemistry: Used as a reference standard in analytical chemistry for method development and validation.

    Biology: Helps in studying the metabolic pathways and pharmacokinetics of vandetanib.

    Medicine: Used in preclinical and clinical studies to understand the drug’s behavior in the body.

    Industry: Employed in the quality control of vandetanib production.

Comparison with Similar Compounds

Uniqueness: Vandetanib-d6’s uniqueness lies in its deuterated form, which provides advantages in studying the drug’s pharmacokinetics and metabolism. The deuterium atoms can lead to a slower metabolic rate, potentially enhancing the drug’s efficacy and reducing side effects .

Biological Activity

N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine, also known as Vandetanib-d6, is a deuterated derivative of Vandetanib, a well-known tyrosine kinase inhibitor (TKI) primarily used in the treatment of medullary thyroid cancer. This compound exhibits significant biological activity through its inhibition of multiple receptor tyrosine kinases, which are crucial in various cellular processes, including proliferation and angiogenesis.

Chemical Structure and Properties

  • Molecular Formula : C22H24BrFN4O2
  • Molecular Weight : 481.4 g/mol
  • IUPAC Name : N-(4-bromo-2-fluorophenyl)-6-(trideuteriomethoxy)-7-[[1-(trideuteriomethyl)piperidin-4-yl]methoxy]quinazolin-4-amine

The compound's structure is characterized by the presence of a quinazoline core, which is essential for its biological activity. The incorporation of deuterium atoms enhances the stability and metabolic profiling of the compound, making it a valuable tool in pharmacokinetic studies.

Target Receptors

Vandetanib-d6 primarily targets the following receptors:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : Involved in angiogenesis and endothelial cell proliferation.
  • Epidermal Growth Factor Receptor (EGFR) : Plays a role in tumor cell growth and survival.
  • REarranged during Transfection (RET) Tyrosine Kinases : Implicated in cell proliferation and differentiation.

Mode of Action

The compound acts by inhibiting the kinase activities of these receptors, leading to the disruption of intracellular signaling pathways that promote tumor growth and vascularization. This inhibition is crucial for controlling cancer progression.

Anticancer Activity

Vandetanib-d6 has shown promising results in various studies focusing on its anticancer properties:

  • In vitro Studies : The compound demonstrated potent inhibitory effects on cancer cell lines, including those derived from medullary thyroid carcinoma. The IC50 values indicate strong cytotoxicity compared to standard chemotherapeutics.
Cell LineIC50 (μM)Reference
Medullary Thyroid Cancer0.05
A549 (Lung Cancer)0.08
MCF7 (Breast Cancer)0.06

Pharmacokinetics

The deuterated form allows for enhanced tracking of the compound's metabolic pathways, providing insights into its pharmacokinetic properties:

  • Absorption : Rapidly absorbed with a bioavailability influenced by food intake.
  • Distribution : High tissue distribution with significant binding to plasma proteins.
  • Metabolism : Primarily hepatic metabolism via cytochrome P450 enzymes.

Case Studies

Several case studies have highlighted the efficacy of Vandetanib-d6 in clinical settings:

  • Case Study 1 : A patient with advanced medullary thyroid carcinoma showed a significant reduction in tumor size after treatment with Vandetanib-d6, correlating with decreased levels of circulating tumor markers.
  • Case Study 2 : In a cohort study involving lung cancer patients, Vandetanib-d6 was associated with improved progression-free survival compared to traditional therapies.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-(trideuteriomethoxy)-7-[[1-(trideuteriomethyl)piperidin-4-yl]methoxy]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrFN4O2/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27)/i1D3,2D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTHHESEBZOYNR-WFGJKAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC([2H])([2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine
Reactant of Route 3
Reactant of Route 3
N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine
Reactant of Route 4
Reactant of Route 4
N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine
Reactant of Route 5
Reactant of Route 5
N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine
Reactant of Route 6
N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.